![molecular formula C13H8BrClFNO B4965272 N-(2-bromophenyl)-2-chloro-6-fluorobenzamide](/img/structure/B4965272.png)
N-(2-bromophenyl)-2-chloro-6-fluorobenzamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-bromophenyl)-2-chloro-6-fluorobenzamide often involves halogenation and amide formation reactions. For example, the synthesis of related benzamides has been achieved through reactions involving aromatic halogenation and subsequent amide bond formation, utilizing halogenated phenylboronic acids and amine coupling agents under catalytic conditions (Szumigala et al., 2004). These methods highlight the potential pathways for synthesizing this compound by adapting halodeboronation and amide coupling strategies.
Molecular Structure Analysis
The molecular structure of benzamides like this compound can be characterized using spectroscopic methods and X-ray crystallography. Studies on similar compounds have shown that the crystal structure can be influenced by pi-pi conjugation and hydrogen bonding interactions (He et al., 2014). The dihedral angles between benzene rings and the planarity of the molecule are critical factors that can affect the compound's physical and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It has been suggested that it may involve a palladium-catalyzed heck/suzuki cascade reaction . This reaction is facilitated by the presence of endo-5-norbornene-2,3-dimethanol, which helps prevent transmetalation of the aryl-palladium complex .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki-miyaura coupling reactions, which are widely applied in organic synthesis .
Result of Action
The compound’s potential to participate in palladium-catalyzed heck/suzuki cascade reactions suggests it may have significant impacts on cellular processes .
properties
IUPAC Name |
N-(2-bromophenyl)-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-8-4-1-2-7-11(8)17-13(18)12-9(15)5-3-6-10(12)16/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNIDMWYYMBHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC=C2Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320337 |
Source
|
Record name | N-(2-bromophenyl)-2-chloro-6-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831413 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
794539-95-0 |
Source
|
Record name | N-(2-bromophenyl)-2-chloro-6-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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